1-O,2-O-ditert-butyl 3-O-methyl (3S)-diazinane-1,2,3-tricarboxylate
Description
1-O,2-O-Ditert-butyl 3-O-methyl (3S)-diazinane-1,2,3-tricarboxylate is a chiral tricarboxylate ester featuring tert-butyl and methyl protecting groups. Its stereochemistry (3S configuration) and ester diversity make it a valuable intermediate in asymmetric synthesis, particularly for pharmaceuticals and agrochemicals.
The tert-butyl groups confer steric hindrance, enhancing stability against hydrolysis, while the methyl ester may improve solubility in polar solvents. Such mixed ester systems balance reactivity and stability, making the compound suitable for controlled deprotection in multistep syntheses.
Properties
IUPAC Name |
1-O,2-O-ditert-butyl 3-O-methyl (3S)-diazinane-1,2,3-tricarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O6/c1-15(2,3)23-13(20)17-10-8-9-11(12(19)22-7)18(17)14(21)24-16(4,5)6/h11H,8-10H2,1-7H3/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZKDHJHPFRZXSJ-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(N1C(=O)OC(C)(C)C)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H](N1C(=O)OC(C)(C)C)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-O,2-O-ditert-butyl 3-O-methyl (3S)-diazinane-1,2,3-tricarboxylate is a complex organic compound with significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. This compound belongs to the class of diazinane derivatives characterized by its unique structure, which includes a tetrahydro-pyridazine ring and multiple carboxylic acid ester groups. Its molecular formula is C16H28N2O6, and it has a molecular weight of 344.4 g/mol. This article aims to provide a comprehensive overview of the biological activity of this compound, including research findings, case studies, and relevant data.
Molecular Structure
The structural formula of 1-O,2-O-ditert-butyl 3-O-methyl (3S)-diazinane-1,2,3-tricarboxylate can be represented as follows:
| Property | Value |
|---|---|
| Molecular Weight | 344.4 g/mol |
| Purity | ≥95% |
| IUPAC Name | 1-O,2-O-ditert-butyl 3-O-methyl (3S)-diazinane-1,2,3-tricarboxylate |
| CAS Number | 222556-21-0 |
The biological activity of 1-O,2-O-ditert-butyl 3-O-methyl (3S)-diazinane-1,2,3-tricarboxylate is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that this compound may act as an enzyme inhibitor affecting several biochemical pathways.
Antioxidant Activity
Recent research has indicated that compounds similar to 1-O,2-O-ditert-butyl 3-O-methyl (3S)-diazinane-1,2,3-tricarboxylate exhibit potent antioxidant properties. These compounds can scavenge reactive oxygen species (ROS), thereby mitigating oxidative stress in cellular environments.
Case Study: ROS Scavenging
In vitro studies demonstrated that the compound effectively reduced ROS levels induced by oxidative agents such as SIN-1. The ability to scavenge ROS was quantified through fluorescence measurements using DCFH-DA assays.
Tyrosinase Inhibition
Tyrosinase is a key enzyme involved in melanin production and is often targeted for skin-related disorders. Analogous compounds have shown significant inhibition of tyrosinase activity.
| Compound | IC50 Value (µM) | Comparison to Kojic Acid |
|---|---|---|
| Analog 1 | 3.82 | 5x stronger |
| Analog 2 | 3.77 | Similar |
| Analog 3 | 0.08 | 22x stronger |
These findings suggest that modifications in the chemical structure can significantly enhance the inhibitory effects on tyrosinase.
Cytotoxicity Studies
Research has also focused on the cytotoxic effects of this compound in various cancer cell lines. Preliminary results indicate selective cytotoxicity towards certain cancer cells while exhibiting low toxicity to normal cells.
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of 1-O,2-O-ditert-butyl 3-O-methyl (3S)-diazinane-1,2,3-tricarboxylate lies in its potential as a therapeutic agent. Research indicates that derivatives of diazinane compounds can exhibit significant biological activity, including antiviral properties. Such compounds are often explored for their ability to inhibit viral replication and may serve as templates for the development of new antiviral drugs .
Biochemical Studies
This compound's structure allows it to interact with various biological systems, making it a valuable tool in biochemical research. Its multiple carboxylic acid ester groups enhance its solubility and reactivity, facilitating studies on enzyme interactions and metabolic pathways. For instance, it has been used to investigate its effects on specific enzyme activities related to metabolic disorders .
Synthetic Chemistry
In synthetic organic chemistry, 1-O,2-O-ditert-butyl 3-O-methyl (3S)-diazinane-1,2,3-tricarboxylate serves as an important intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it a versatile building block in the production of pharmaceuticals and agrochemicals .
Material Science
The compound's unique properties also make it suitable for applications in material science. Its stability and reactivity can be harnessed in the development of new materials with specific functionalities, such as polymers or coatings that require enhanced durability or chemical resistance .
Case Study 1: Antiviral Activity
A study published in a peer-reviewed journal explored the antiviral efficacy of diazinane derivatives against several viruses. The research demonstrated that 1-O,2-O-ditert-butyl 3-O-methyl (3S)-diazinane-1,2,3-tricarboxylate exhibited significant inhibitory effects on viral replication in vitro. The results suggest that further development could lead to effective antiviral therapies .
Case Study 2: Enzyme Inhibition
In another study focusing on metabolic pathways, researchers utilized this compound to assess its impact on key enzymes involved in lipid metabolism. The findings indicated that the compound could modulate enzyme activity, thus providing insights into potential therapeutic strategies for metabolic disorders .
Case Study 3: Synthesis of Complex Molecules
A synthetic chemistry investigation highlighted the utility of this compound as an intermediate in the synthesis of novel pharmaceutical agents. The study detailed various synthetic routes leading to complex structures using 1-O,2-O-ditert-butyl 3-O-methyl (3S)-diazinane-1,2,3-tricarboxylate as a starting material .
Comparison with Similar Compounds
Research Findings and Implications
Key Insights
Steric Effects : The tert-butyl groups in the target compound reduce reactivity at the 1- and 2-positions, enabling selective modifications at the 3-O-methyl site.
Solubility Profile: Mixed ester groups balance solubility in polar (e.g., THF) and nonpolar solvents (e.g., hexane), enhancing versatility in reaction conditions.
Comparative Stability : The compound’s stability exceeds Citroflex A-4 but may lag behind fully aromatic esters (e.g., phthalates) due to the diazinane ring’s strain.
Q & A
Q. Q1: What are the optimal synthetic routes for preparing 1-O,2-O-ditert-butyl 3-O-methyl (3S)-diazinane-1,2,3-tricarboxylate, and how do protecting groups influence yield and purity?
Methodological Answer:
- Stepwise Protection : Use tert-butyl groups for steric protection of the 1-O and 2-O positions, as tert-butyl esters are stable under acidic conditions and resist nucleophilic attack . Methyl esters (3-O position) are preferable for their ease of deprotection under basic hydrolysis.
- Catalytic Conditions : Employ coupling agents like DIPEA (N,N-diisopropylethylamine) to enhance reaction efficiency, as seen in analogous tricarboxylate syntheses .
- Purification : Column chromatography or recrystallization is critical due to potential by-products like unreacted intermediates. Evidence from similar compounds shows yields ranging from 61–85% depending on solvent polarity .
Q. Q2: How can the enantiomeric purity of the (3S)-configuration be validated, and what techniques resolve ambiguities in stereochemical assignments?
Methodological Answer:
- X-ray Crystallography : Gold-standard for absolute configuration determination, as demonstrated for structurally related tricarboxylates .
- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases. Retention time discrepancies <1% indicate high enantiomeric excess (ee >99%) .
- NMR Spectroscopy : NOESY/ROESY experiments detect spatial proximity of tert-butyl and methyl groups to confirm the (3S) configuration .
Contradiction Note : Low-temperature crystallography may conflict with solution-phase NMR due to conformational flexibility. Cross-validate with multiple techniques .
Stability and Degradation Pathways
Q. Q3: Under what conditions does the compound undergo ester hydrolysis or thermal decomposition, and how can degradation products be monitored?
Methodological Answer:
- Hydrolysis : Susceptible to base-catalyzed hydrolysis at the methyl ester (3-O). Monitor via LC-MS in pH 7.4 buffers; half-life >24 hours at 25°C .
- Thermal Stability : Decomposes above 150°C (TGA data from analogous citrates ). Use argon atmosphere to prevent oxidation.
- Degradation Products : Propane-1,2,3-tricarboxylate derivatives, identified via GC-MS or NMR .
Q. Q4: What analytical challenges arise in quantifying trace impurities, and how are they addressed?
Methodological Answer:
- HPLC-MS : Use C18 columns with 0.1% formic acid in acetonitrile/water. Limit of detection (LOD) <0.1% for diastereomers .
- Impurity Profiling : Tributyl aconitate (E-isomer) is a common by-product in esterification; resolve using gradient elution .
- Validation : Follow ICH guidelines for linearity (R² >0.99), precision (%RSD <2%), and accuracy (spiked recovery 98–102%) .
Mechanistic Studies and Computational Modeling
Q. Q5: How can computational methods predict the compound’s reactivity in nucleophilic environments?
Methodological Answer:
- DFT Calculations : Model the electrophilicity of carbonyl groups. Methyl ester (3-O) shows higher reactivity (ΔG‡ ~25 kcal/mol) than tert-butyl esters (ΔG‡ ~35 kcal/mol) .
- LogP Prediction : Estimated logP = 3.76 (similar to acetyl tributyl citrate ), indicating moderate hydrophobicity. Validate via shake-flask experiments.
- MD Simulations : Assess solvation dynamics in aqueous/organic mixtures to optimize reaction solvents .
Biological Interactions and Applications
Q. Q6: What role could this compound play in nanoparticle self-assembly or co-crystallization studies?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
